Home > Products > Screening Compounds P69015 > 4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole
4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole -

4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole

Catalog Number: EVT-4211596
CAS Number:
Molecular Formula: C20H17F3N4O3S
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol)

Compound Description: This compound acts as a key starting material in the synthesis of various other bis-triazole derivatives. It can be reacted with different electrophiles like ethyl bromoacetate to yield diesters or with amines in the presence of formaldehyde to yield Mannich bases. These derivatives have shown antimicrobial activities against both gram-positive and gram-negative bacteria, as well as Candida albicans and Saccharomyces cerevisiae. [, ]

Relevance: This compound showcases the fundamental 1,2,4-triazole-3-thiol scaffold present in “4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole”. Furthermore, it exemplifies the exploration of bis-triazole systems, highlighting the importance of this structural motif in medicinal chemistry and its potential for antimicrobial activity. [, ]

Diethyl 5,5'-{methylenebis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate

Compound Description: This compound is derived from 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) by reaction with ethyl bromoacetate. It serves as an intermediate in the synthesis of other bis-triazole derivatives, particularly the corresponding diacetohydrazide obtained by treatment with hydrazine hydrate. [, ]

Relevance: The structure of this compound highlights the potential for modification at the sulfur atom of the 1,2,4-triazole-3-thiol scaffold, similar to the thioether linkage present in “4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole”. This compound exemplifies the strategy of using alkylating agents to introduce different functional groups, demonstrating the synthetic versatility of this core structure. [, ]

3,3'-Methylenebis{5-[(2-chloro-4-nitrophenyl)thio]-4-phenyl-4H-1,2,4-triazole}

Compound Description: This compound is synthesized by the condensation of 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) with 3,4-dichloronitrobenzene. The nitro groups can be reduced to yield a diamino derivative, showcasing the possibility of further modifications on the aromatic ring attached to the thioether linkage. [, ]

Relevance: This compound demonstrates the potential for incorporating a nitro-substituted aromatic ring at the sulfur atom of the 1,2,4-triazole-3-thiol scaffold, similar to the 2-nitro-4-(trifluoromethyl)phenyl substituent present in “4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole”. It further highlights the possibility of utilizing nitro groups as synthetic handles for further derivatization, expanding the chemical space and potential biological activities of these compounds. [, ]

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound exhibits neuroprotective activity in a Parkinson's disease model. It prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and affects the levels of Parkinson's disease markers. It also displays modest inhibition of α-synuclein aggregation.

Relevance: This compound represents a 1,2,4-triazole-3-thiol scaffold with a pyridine ring substituent, a common structural motif found in many bioactive compounds, including "4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole”. Its neuroprotective activity highlights the potential therapeutic applications of this class of compounds in neurodegenerative diseases.

5-(4-Pyridinyl)-1,2,4-triazole

Compound Description: This chemotype serves as a basis for developing α-synuclein aggregation inhibitors. These inhibitors show slight reduction in α-synuclein aggregation, suggesting their potential therapeutic value in Parkinson's disease.

Relevance: This chemotype emphasizes the importance of the 1,2,4-triazole core structure and its substitution with a pyridine ring, a feature shared with “4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole”. It further underscores the value of this structural motif in medicinal chemistry and its potential for targeting protein aggregation, a hallmark of neurodegenerative diseases.

4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one and its Derivatives

Compound Description: This series of fluorinated 1,2,4-triazinones, synthesized using straightforward approaches, have demonstrated promising antibacterial, antifungal, and anti-biofilm properties. The core scaffold can be modified by reacting with various electrophiles, including aromatic aldehydes, thioglycolic acid, cyanides, aromatic acids, cyanamide, and phenacyl bromide, leading to diverse derivatives with varying biological activities.

Relevance: While "4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole" belongs to the 1,2,4-triazole class, this compound and its derivatives highlight the broader biological potential of related five-membered heterocyclic systems like 1,2,4-triazinones. The presence of the trifluoromethyl group in both classes showcases the importance of this substituent in modulating biological activity.

2-[[5-[(4-Aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide Derivatives

Compound Description: This series of compounds incorporates a 1,2,4-triazole ring linked to a substituted acetamide moiety via a thioether bridge. These derivatives demonstrated significant antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3) in vitro. The most active compounds exhibited cytotoxicity and induced apoptosis, likely through inhibition of matrix metalloproteinase-9 (MMP-9).

Relevance: These compounds emphasize the significance of the 1,2,4-triazole-3-thiol scaffold with an arylthioether moiety, similar to "4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole". Their antiproliferative activity highlights the potential therapeutic application of this class of compounds in cancer treatment.

2-[(5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide Ylidene Derivatives

Compound Description: These compounds combine adamantane and 1,2,4-triazole moieties, potentially leading to low toxicity and pronounced pharmacological activity. These ylidene derivatives were synthesized by reacting the corresponding hydrazide with various aromatic and heterocyclic aldehydes. They exhibited moderate antimicrobial and antifungal activity, with some compounds showing greater efficacy than the reference drug trimethoprim against E. coli and S. aureus.

Relevance: The inclusion of the adamantane moiety in these compounds highlights an alternative substitution strategy for enhancing the biological activity of the 1,2,4-triazole-3-thiol scaffold present in "4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole”. This demonstrates the potential for exploring diverse substituents to achieve desirable pharmacological properties.

5-{((4-Phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound contains two linked 1,2,4-triazole-3-thione moieties and a methylpiperazine substituent. It was synthesized by cyclizing a thiosemicarbazide derivative in the presence of sodium hydroxide. It exhibited good or moderate antimicrobial activity against various bacterial and fungal strains.

Relevance: This compound exemplifies the exploration of bis-triazole systems with a methylpiperazine substituent. It highlights the structural diversity achievable within the 1,2,4-triazole class and the potential for incorporating various substituents to modulate biological activity. Although "4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole" has a single triazole unit, this compound emphasizes the versatility of triazole-based compounds in drug discovery.

3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and their Trifluoromethyl Analogues

Compound Description: These compounds exhibit excellent and selective antimycobacterial activity against Mycobacterium tuberculosis strains, including clinically isolated multidrug-resistant strains. Structure-activity relationship studies revealed the importance of the 3,5-dinitrophenyl fragment's position for antitubercular activity. S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols and their 3-nitro-5-(trifluoromethyl)phenyl analogues exhibited the highest activity, reaching minimum inhibitory concentrations of 0.03 μM, superior to current first-line anti-tuberculosis drugs. They also showed low in vitro cytotoxicity against mammalian cell lines and are suggested to inhibit decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).

Relevance: This series emphasizes the importance of specific aromatic substituents on the 1,2,4-triazole ring for achieving potent antimycobacterial activity. “4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole” also incorporates a nitro-substituted aromatic ring with a trifluoromethyl group at the sulfur atom of the 1,2,4-triazole-3-thiol scaffold, highlighting the crucial role of these structural elements in modulating biological activity against microbial targets.

Quinazolinone Derivatives Containing a 1,2,4-Triazolylthioether Moiety

Compound Description: This series of compounds exhibits promising antimicrobial activity against various bacterial and fungal pathogens. These derivatives were characterized by 1H NMR, 13C NMR, ESI-MS, IR, and elemental analysis, with the single-crystal structure of 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one also determined. Some compounds demonstrated potent inhibitory activity against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, even exceeding the activity of the commercial bactericide, bismerthiazol. Other derivatives exhibited better fungicidal activity against Pellicularia sasakii and Colletotrichum capsici compared to the commercial fungicide, hymexazol.

Relevance: This series exemplifies the effectiveness of incorporating the 1,2,4-triazolylthioether moiety into other pharmacophores like quinazolinone, a strategy that can be explored with “4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole” to potentially enhance its biological activity and target a broader range of pathogens.

Properties

Product Name

4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole

IUPAC Name

3-[(2-methylphenoxy)methyl]-5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-prop-2-enyl-1,2,4-triazole

Molecular Formula

C20H17F3N4O3S

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C20H17F3N4O3S/c1-3-10-26-18(12-30-16-7-5-4-6-13(16)2)24-25-19(26)31-17-9-8-14(20(21,22)23)11-15(17)27(28)29/h3-9,11H,1,10,12H2,2H3

InChI Key

FXGCSVZQXSNQSN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN=C(N2CC=C)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2CC=C)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.